1-苄基哌啶-4-碳腈

描述

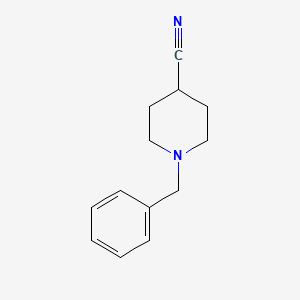

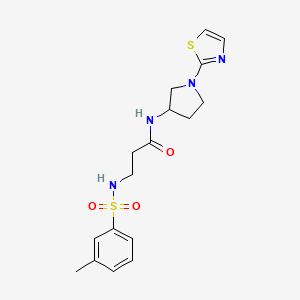

1-Benzylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 62718-31-4 . It has a molecular weight of 200.28 and its IUPAC name is 1-benzyl-4-piperidinecarbonitrile .

Synthesis Analysis

The synthesis of 1-Benzylpiperidine-4-carbonitrile involves several steps . The process starts with 4-piperidinecarboxylic acid as a raw material, which undergoes esterification to generate 4-piperidinecarboxylic acid methyl ester hydrochloride . This is followed by an alkylation reaction to produce N-benzyl-4-piperidinecarboxylic acid methyl ester . The ester is then hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid . An acylation reaction is carried out on the N-benzyl-4-piperidinecarboxamide, which is then dehydrated to obtain 1-benzyl piperidine-4-nitrile . Finally, a reduction reaction is performed on the 1-benzyl piperidine-4-nitrile to generate the N-benzyl-4-piperidinecarboxaldehyde .

Molecular Structure Analysis

The InChI code for 1-Benzylpiperidine-4-carbonitrile is 1S/C13H16N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 .

Physical And Chemical Properties Analysis

1-Benzylpiperidine-4-carbonitrile has a molecular weight of 200.283 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 330.3°C at 760 mmHg , and the flash point is 139.6±15.2 °C . The refractive index is 1.564 .

科学研究应用

Medicinal Chemistry

Summary:

1-Benzylpiperidine-4-carbonitrile (CAS Number: 62718-31-4) is a chemical compound with the IUPAC name 1-benzyl-4-piperidinecarbonitrile. It has a molecular weight of 200.28 g/mol . This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Methods of Application:

Researchers explore the medicinal properties of 1-Benzylpiperidine-4-carbonitrile through various experimental methods, including:

Results and Outcomes:

1-Benzylpiperidine-4-carbonitrile exhibits promising activity against specific biological targets, making it a potential lead compound for drug development. Researchers have observed:

安全和危害

未来方向

属性

IUPAC Name |

1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUFUGVCGDYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)

![Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)

![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)

![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)